2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 187872-62-4 . It has a molecular weight of 225.72 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC1=CC=C2NC=C (CCN)C2=C1 . The InChI code for this compound is 1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10 (6-7-13)12 (9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It is typically stored at room temperature . The compound has a molecular weight of 225.72 .Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride involves the inhibition of serotonin reuptake, which leads to an increase in the concentration of serotonin in the synaptic cleft. This, in turn, results in the modulation of various physiological and biochemical processes, including mood regulation, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. These effects have been linked to the compound's potential therapeutic applications in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride in lab experiments is its ability to selectively inhibit serotonin reuptake, which makes it a useful tool for studying the role of serotonin in various physiological and biochemical processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for research on 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride, including the development of more potent and selective serotonin reuptake inhibitors, the investigation of its potential applications in the treatment of other neurological and psychiatric disorders, and the exploration of its potential as a tool for studying the role of serotonin in various physiological and biochemical processes. Additionally, further research is needed to better understand the compound's mechanism of action and its potential toxicity in vivo.
Synthesis Methods
The synthesis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride involves several steps, including the condensation of 5-methoxyindole-3-carbaldehyde with ethyl 2-bromoacetate to yield 2-(5-methoxy-1H-indol-3-yl)ethyl acetate. This intermediate is then reduced to 2-(5-methoxy-1H-indol-3-yl)ethanol and subsequently converted to the final product by reaction with hydrochloric acid.
Scientific Research Applications
2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its ability to act as a selective serotonin reuptake inhibitor (SSRI), which makes it a potential candidate for the treatment of depression and anxiety disorders.
Safety and Hazards
The safety information for 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride indicates that it is a dangerous compound. The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(6-methoxy-3H-inden-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJMTPBBXRKXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC=C2CCN)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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